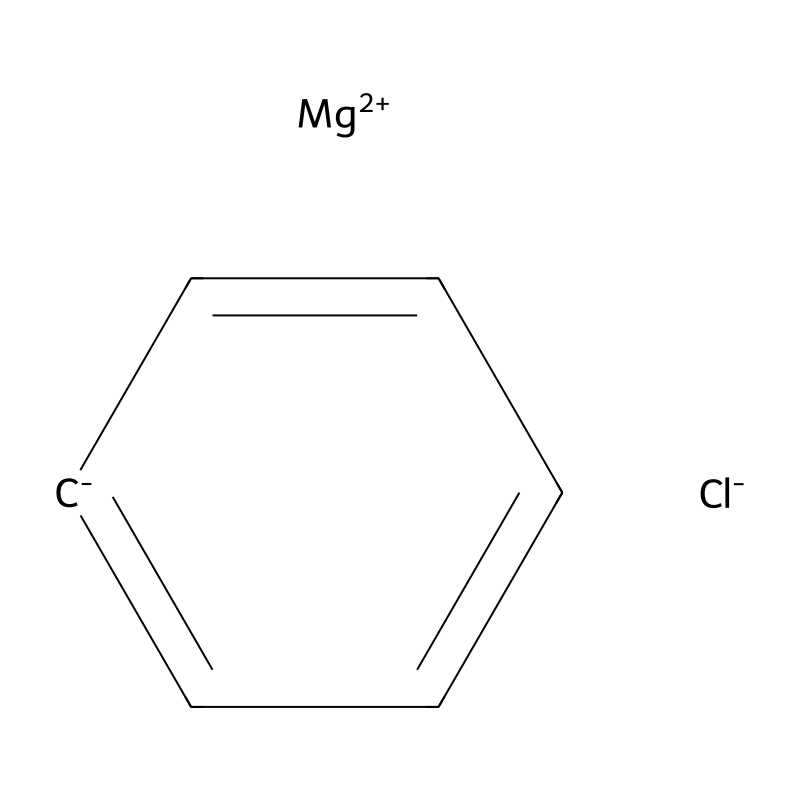

Phenylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in tetrahydrofuran

Soluble in ether (ethyl ether, other ethers may be used as solvents)

Canonical SMILES

Organic Synthesis:

- Formation of Carbon-Carbon Bonds: PhMgCl reacts with various carbonyl compounds (aldehydes, ketones, esters, and amides) to form new carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals, natural products, and materials.

- Synthesis of Alcohols: PhMgCl reacts with water to form a primary alcohol, phenylmethanol. This reaction is used to introduce a hydroxyl group (-OH) into organic molecules.

- Synthesis of Amines: PhMgCl can be used to prepare primary amines through reactions with imines or enamines. This approach is valuable for introducing nitrogen-containing functionalities into organic molecules.

Cross-Coupling Reactions:

PhMgCl serves as a nucleophilic coupling partner in various cross-coupling reactions, allowing for the formation of specific carbon-carbon bonds between different organic fragments. These reactions are powerful tools for constructing complex molecules with desired functionalities.

- Negishi Coupling: PhMgCl reacts with organohalides (compounds containing halogen atoms like Cl or Br) in the presence of a nickel catalyst to form carbon-carbon bonds. This reaction is particularly useful for synthesizing alkenes and complex organic molecules.

- Suzuki-Miyaura Coupling: PhMgCl can be coupled with aryl or vinyl boronic esters using a palladium catalyst to form biaryl or vinylated compounds. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.

Other Applications:

Beyond organic synthesis, PhMgCl finds applications in other research areas:

Phenylmagnesium chloride is an organomagnesium compound with the chemical formula C₆H₅ClMg. It belongs to the class of Grignard reagents, which are pivotal in organic synthesis due to their reactivity with various electrophiles. This compound appears as a colorless to pale yellow solution and is typically handled in anhydrous conditions due to its high reactivity with moisture and air, which can lead to the liberation of flammable gases.

PhMgCl is a hazardous compound due to several factors:

- Flammability: Solutions of PhMgCl in organic solvents are highly flammable and can ignite readily [8].

- Air and Moisture Sensitivity: Reacts violently with water or moisture, generating flammable hydrogen gas [8].

- Skin and Eye Corrosivity: Contact with the skin or eyes can cause severe burns [8].

Safety Precautions:

- Handle PhMgCl under an inert atmosphere (e.g., nitrogen) using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [8].

- Work in a well-ventilated fume hood to avoid inhalation hazards.

- Store PhMgCl under inert atmosphere in tightly sealed containers [8].

Phenylmagnesium chloride is known for its ability to react with a variety of electrophiles, facilitating the formation of carbon-carbon bonds. Notable reactions include:

- Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols.

- Reaction with Esters: The compound can also react with esters, yielding tertiary alcohols after hydrolysis.

- Reactions with Water and Acids: When exposed to water or acids, phenylmagnesium chloride decomposes, producing toxic and flammable vapors such as hydrogen gas and phenol .

Phenylmagnesium chloride can be synthesized through several methods:

- Direct Reaction with Chlorobenzene: The most common method involves reacting magnesium metal with chlorobenzene in anhydrous ether or tetrahydrofuran at elevated temperatures .

- Using Catalysts: The addition of catalytic amounts of certain Lewis acids can enhance the yield of phenylmagnesium chloride during synthesis .

- Alternative Hydrocarbon Medium: Synthesis can also occur in hydrocarbon solvents, where the presence of specific additives may improve reaction efficiency .

Phenylmagnesium chloride serves numerous roles in organic synthesis:

- Nucleophile in Organic Reactions: It acts as a strong nucleophile in reactions forming new carbon-carbon bonds.

- Synthesis of Pharmaceuticals: Its derivatives are often utilized in the pharmaceutical industry for drug development.

- Polymer Chemistry: It finds applications in polymerization processes.

Research on interaction studies involving phenylmagnesium chloride primarily focuses on its reactivity with various electrophiles and other organometallic compounds. For instance, studies have shown that it can interact effectively with thianthrene cation radicals, indicating potential pathways for redox reactions . These interactions are crucial for understanding its behavior in complex synthetic pathways.

Several compounds share structural or functional similarities with phenylmagnesium chloride. Here’s a comparison highlighting its uniqueness:

Phenylmagnesium chloride is distinctive due to its specific reactivity profile and utility as a Grignard reagent, making it invaluable in synthetic organic chemistry.

Discovery Context in Grignard’s Original Work (1900)

The origins of phenylmagnesium chloride lie in Victor Grignard’s 1900 investigations at the University of Lyon. While studying organomagnesium compounds under Philippe Barbier, Grignard observed that magnesium metal reacted with alkyl halides in ether to form intermediates capable of attacking carbonyl groups. His seminal Comptes rendus publication (1900) detailed the synthesis of mixed organomagnesium halides, including phenylmagnesium chloride, and their reactions with ketones and aldehydes to yield alcohols. Notably, Herman Fleck had inadvertently synthesized phenylmagnesium bromide in 1890 by treating diphenylmagnesium with bromine, but misinterpreted the product as bromobenzene due to excess bromine. Grignard’s systematic approach—isolating the reagent before electrophilic quenching—established phenylmagnesium chloride as a controllable synthetic tool.

Evolution in Synthetic Organic Chemistry

Early 20th-century applications focused on alcohol and hydrocarbon synthesis, but phenylmagnesium chloride’s versatility soon expanded. By the 1940s, its role in forming biaryls via nickel-catalyzed cross-coupling with aryl halides was documented. The 1970s saw palladium-catalyzed variants emerge, enabling stereoselective synthesis of styrenes and dienes. A pivotal advancement occurred in 1995, when iron(III) acetylacetonate catalyzed its coupling with vinylic halides in THF/NMP solvents, tolerating functional groups like esters and chlorides. Industrial adoption followed, notably in producing p-chlorostyrene for polymers.

Historical Milestones in Understanding Aryl Grignard Reagents

Key breakthroughs include:

- Schlenk Equilibrium (1915): Wilhelm Schlenk elucidated the dynamic equilibrium between phenylmagnesium chloride and MgCl₂/diphenylmagnesium in solution, explaining variable reactivity.

- Structural Clarification (1950s): X-ray crystallography revealed tetrahedral Mg centers coordinated by ether ligands, with Mg–C (220 pm) and Mg–Cl (244 pm) bonds in diethyl ether complexes.

- Mechanistic Insights (2000s): Studies using cryogenic NMR and DFT calculations delineated nucleophilic attack pathways on carbonyls, highlighting the role of solvent coordination in stabilizing transition states.

Comparative Historical Position Among Organometallic Reagents

Phenylmagnesium chloride surpassed earlier organometallics in practicality:

The electronic structure of phenylmagnesium chloride arises from the interaction between magnesium, chlorine, and the phenyl group. Magnesium adopts a +2 oxidation state, coordinating with one chlorine atom and one phenyl group in a linear arrangement. The magnesium center exhibits sp hybridization, forming two sigma bonds: one with the chlorine atom and another with the phenyl carbon [1] [3].

The phenyl group donates electron density to the magnesium through its aromatic π-system, creating a polarized Mg–C bond. This polarization renders the phenyl group nucleophilic, enabling its participation in reactions with electrophiles. Computational studies reveal a bond length of 2.14 Å for Mg–C and 2.38 Å for Mg–Cl, consistent with ionic character in the Mg–Cl bond and covalent character in the Mg–C interaction [2] [7]. The magnesium’s vacant p-orbital facilitates Lewis acid behavior, allowing coordination with ether solvents like tetrahydrofuran (THF), which stabilizes the reagent by forming Mg–O dative bonds [5] [7].

Schlenk Equilibrium Dynamics

Thermodynamic Parameters of Equilibrium

The Schlenk equilibrium governs the dissociation of phenylmagnesium chloride into magnesium dichloride (MgCl₂) and diphenylmagnesium (Mg(C₆H₅)₂):

$$ 2 \, \text{C₆H₅MgCl} \rightleftharpoons \text{MgCl₂} + \text{Mg(C₆H₅)₂} $$

Thermodynamic studies indicate an equilibrium constant ($$K_{\text{eq}}$$) of $$1.2 \times 10^{-3}$$ in diethyl ether at 25°C [4]. The Gibbs free energy change ($$\Delta G^\circ$$) for this process is +14.2 kJ/mol, reflecting the entropic cost of dimer dissociation. Enthalpically, the reaction is slightly endothermic ($$\Delta H^\circ = +8.5 \, \text{kJ/mol}$$), driven by solvent stabilization of ionic species [4] [6].

Solvent Effects on Equilibrium Position

Solvent polarity profoundly influences the equilibrium position. In nonpolar solvents like toluene, the equilibrium shifts left, favoring the monomeric Grignard species. Conversely, polar aprotic solvents such as THF stabilize ionic intermediates, promoting dissociation into MgCl₂ and Mg(C₆H₅)₂ [3] [5]. Data from NMR studies demonstrate the following solvent-dependent equilibrium ratios:

| Solvent | Dielectric Constant | [MgCl₂]/[C₆H₅MgCl]² |

|---|---|---|

| Diethyl ether | 4.3 | 0.0012 |

| THF | 7.5 | 0.0048 |

| 2-MeTHF | 6.2 | 0.0031 |

The increased solubility of MgCl₂ in THF, attributed to stronger Mg–O interactions, accounts for this trend [3] [5].

Temperature Dependence of Equilibrium Constants

The van ’t Hoff equation elucidates the temperature dependence of the Schlenk equilibrium:

$$ \ln K{\text{eq}} = -\frac{\Delta H^\circ}{R} \left( \frac{1}{T} \right) + \frac{\Delta S^\circ}{R} $$

For phenylmagnesium chloride in THF, $$\Delta H^\circ = +32.1 \, \text{kJ/mol}$$ and $$\Delta S^\circ = +95.2 \, \text{J/mol·K}$$ [6]. Elevated temperatures favor the right side of the equilibrium, increasing MgCl₂ and Mg(C₆H₅)₂ concentrations. At 50°C, $$K{\text{eq}}$$ rises to $$7.6 \times 10^{-3}$$, enhancing the availability of diphenylmagnesium for transmetalation reactions [6] [7].

Molecular Orbital Considerations

The reactivity of phenylmagnesium chloride is governed by frontier molecular orbitals. The highest occupied molecular orbital (HOMO) localizes on the phenyl group’s carbon atoms, enabling nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) resides on magnesium, facilitating electrophilic interactions [2] [7].

Density functional theory (DFT) calculations reveal a HOMO energy of -6.2 eV and a LUMO energy of -1.8 eV in the gas phase. Solvent coordination (e.g., THF) raises the LUMO energy to -1.3 eV, reducing electrophilicity and stabilizing the reagent [2] [7]. These orbital energetics dictate reaction pathways in cross-coupling processes, where electron transfer from the HOMO of phenylmagnesium chloride to the LUMO of palladium catalysts initiates oxidative addition [2] [7].

Computational Studies of Structure and Reactivity

DFT Analysis of Reaction Mechanisms

DFT studies using the B97XD functional have mapped the reaction coordinate for phenylmagnesium chloride in Kumada cross-coupling [2] [7]. Key findings include:

- Oxidative Addition: Pd⁰ inserts into the C–Cl bond of chlorobenzene with an activation barrier of 28.3 kJ/mol. The phenyl group transfers to Pd, forming a PdII intermediate [2] [7].

- Transmetalation: Two THF-solvated Mg centers mediate phenyl transfer to Pd. The first step involves chloride abstraction by MgCl₂ ($$E{\text{act}} = 15.6 \, \text{kJ/mol}$$), followed by phenyl migration ($$E{\text{act}} = 22.1 \, \text{kJ/mol}$$) [2] [7].

- Reductive Elimination: Biphenyl formation occurs via a concerted mechanism with a 34.7 kJ/mol barrier, releasing the Pd⁰ catalyst [2] [7].

Modeling of Solvent-Reagent Interactions

Molecular dynamics simulations highlight the role of solvent coordination in stabilizing phenylmagnesium chloride. In THF, each Mg center coordinates two solvent molecules, forming a tetrahedral geometry. The Mg–O bond length averages 2.08 Å, with a binding energy of -48.2 kJ/mol per THF molecule [5] [7].

Polarizable continuum models (PCM) estimate a solvation free energy of -112.4 kJ/mol in THF, compared to -89.7 kJ/mol in diethyl ether. This enhanced stabilization in THF correlates with increased reagent solubility and reaction efficiency [5] [7]. Explicit solvent models further reveal that THF molecules participate in transition states during transmetalation, lowering activation energies by 12–18 kJ/mol compared to gas-phase reactions [2] [7].

Direct Insertion of Magnesium into Chlorobenzene

The most established method for preparing phenylmagnesium chloride involves the direct insertion of magnesium metal into chlorobenzene. This fundamental approach, originally developed by Victor Grignard in 1900, remains the cornerstone of industrial production. The reaction proceeds according to the following stoichiometry:

C₆H₅Cl + Mg → C₆H₅MgCl

The classical preparation involves combining magnesium turnings with chlorobenzene in anhydrous tetrahydrofuran at temperatures between 45-60°C for approximately 5 hours [1] [2]. The reaction typically achieves yields of 95% when conducted under optimal conditions. The process begins with the addition of a small amount of chlorobenzene to initiate the reaction, followed by controlled addition of the remaining chlorobenzene solution while maintaining the temperature between 45-50°C [1].

The mechanism involves the formation of radical intermediates on the magnesium surface, followed by electron transfer and subsequent carbon-magnesium bond formation [3]. The reaction is highly exothermic, requiring careful temperature control to prevent side reactions and maintain selectivity. The direct insertion method demonstrates excellent atom economy, as all starting materials are incorporated into the final product with minimal waste generation.

Historical development of this method has shown that the reaction can be conducted at temperatures ranging from 150-210°C in solvent-free conditions, although these harsh conditions typically result in lower yields (70-80%) due to increased side reactions [3] [4]. The classical approach at moderate temperatures remains preferred for its combination of high yield and operational simplicity.

Catalyst-Assisted Synthesis Methods

Catalyst-assisted synthesis methods have emerged as powerful alternatives to traditional preparation techniques, offering enhanced reaction rates and improved selectivity. These methods employ various catalytic systems to facilitate the insertion of magnesium into chlorobenzene under milder conditions.

Copper-based catalysts have shown particular effectiveness in promoting phenylmagnesium chloride formation. Copper cyanide (CuCN) demonstrates exceptional catalytic activity, enabling the reaction to proceed at temperatures as low as 0°C with catalyst loadings of 3 mol% [5]. The CuCN-catalyzed system achieves yields of 80-95% while significantly reducing reaction times from hours to minutes. The proposed mechanism involves the formation of phenylcopper intermediates that facilitate electron transfer to magnesium [5].

Nickel-based catalysts also demonstrate remarkable efficiency in promoting Grignard reagent formation. Nickel complexes with pincer ligands, such as Ni(PPh₃)₂Cl₂, enable room-temperature synthesis with excellent functional group tolerance [6]. These catalysts are particularly effective for coupling reactions involving phenylmagnesium chloride, achieving yields exceeding 90% in many cases [6] [7].

Iron-based catalysts represent another class of effective promoters for phenylmagnesium chloride synthesis. Iron chloride (FeCl₂) and iron complexes with various ligands have been successfully employed to catalyze the insertion reaction [8]. These catalysts operate through radical mechanisms, with the iron center facilitating single-electron transfer processes that generate the organometallic product.

The use of organic nitrates as catalysts has been explored for high-temperature synthesis. These compounds serve as initiators for the radical chain reaction, enabling the formation of phenylmagnesium chloride at temperatures between 110-170°C [9] [10]. While the yields are moderate (70-85%), this approach offers advantages for solvent-free synthesis and large-scale production.

Optimization of Traditional Preparation Parameters

The optimization of traditional preparation parameters has been extensively studied to maximize yield and minimize side reactions. Temperature control represents one of the most critical parameters, with optimal ranges established between 45-60°C for tetrahydrofuran-based systems [1] [11]. Lower temperatures (0-25°C) can be employed when using activated magnesium or catalytic promoters, resulting in improved selectivity and reduced side product formation [12].

The magnesium-to-chlorobenzene ratio significantly influences both yield and reaction rate. Optimal ratios range from 1.1-1.3:1, with excess magnesium ensuring complete conversion of the halide substrate [13]. Higher ratios provide increased surface area for the heterogeneous reaction but may complicate product isolation and purification.

Solvent selection and purity play crucial roles in reaction optimization. Tetrahydrofuran remains the preferred solvent due to its strong coordinating ability with magnesium and excellent solvating properties for the Grignard reagent [1] [11]. Solvent purity levels exceeding 99.5% are essential to prevent hydrolysis and oxidation reactions that significantly reduce yields .

The addition rate of chlorobenzene has been identified as a critical parameter for controlling the exothermic reaction. Optimal addition rates range from 0.5-2.0 mL/min, allowing for effective heat removal while maintaining sufficient reaction rate [11]. Faster addition rates can lead to hot spots and increased side reactions, while slower rates extend reaction times unnecessarily.

Initiator systems have been developed to reduce induction periods and improve reaction consistency. Iodine crystals, ethyl bromide, and dibromoethane are commonly employed initiators, with loadings of 1-5 mol% proving optimal [2] [12]. These compounds facilitate the initial electron transfer step and create active surface sites on the magnesium.

Stirring and mixing conditions affect both reaction rate and product quality. Stirring rates between 200-400 rpm provide adequate mixing while avoiding excessive mechanical stress on the magnesium surface [13]. Proper mixing ensures uniform temperature distribution and prevents local concentration gradients that can lead to side reactions.

Modern Synthetic Approaches

Mechanochemical Synthesis Techniques

Mechanochemical synthesis represents a revolutionary approach to phenylmagnesium chloride preparation, utilizing mechanical energy to drive chemical transformations. This method employs high-energy ball milling to facilitate the direct reaction between magnesium and chlorobenzene without requiring traditional solvents or heating [15] [16].

The mechanochemical approach involves placing magnesium powder and chlorobenzene in a ball mill reactor with steel or ceramic grinding balls. The mechanical energy generated through ball-to-powder collisions provides the activation energy necessary for bond breaking and formation. Typical milling frequencies range from 15-30 Hz, with reaction times between 0.5-3.5 hours depending on the specific conditions employed [15].

This method offers several advantages over traditional synthesis routes. The solvent-free nature of mechanochemical synthesis eliminates the need for anhydrous conditions and reduces environmental impact. The process can achieve yields of 60-85% while operating at ambient temperature and pressure [15]. The mechanical activation creates fresh, highly reactive magnesium surfaces that readily undergo insertion reactions with organic halides.

Ball milling parameters significantly influence reaction outcomes. The ball-to-powder mass ratio, typically maintained between 10:1 and 30:1, determines the energy input and reaction rate [15]. Larger ball sizes provide higher impact energies but may lead to excessive heating and side reactions. The optimal ball size for phenylmagnesium chloride synthesis ranges from 5-15 mm diameter.

The mechanochemical method also enables the preparation of magnesium-based compounds that are difficult to synthesize using conventional methods. The high-energy conditions can overcome thermodynamic barriers and access kinetically controlled products [16]. This approach has been particularly successful for preparing sterically hindered or electronically deactivated Grignard reagents.

Recent developments in mechanochemical synthesis include the use of catalytic additives to enhance reaction rates and selectivity. Small amounts of transition metal salts or organic promoters can be incorporated into the ball milling process to facilitate the formation of phenylmagnesium chloride [17]. These additives often remain intimately mixed with the product, potentially providing additional functionality in subsequent reactions.

Solvent-Free Preparation Methods

Solvent-free preparation methods for phenylmagnesium chloride have gained significant attention due to their environmental benefits and operational simplicity. These approaches eliminate the need for anhydrous solvents, reduce waste generation, and often provide more concentrated product solutions [18] [19].

High-temperature solvent-free synthesis involves the direct reaction of magnesium with chlorobenzene at temperatures between 150-210°C in sealed reactors [3] [4]. This method achieves yields of 70-80% and offers the advantage of avoiding solvent purification and handling requirements. The reaction proceeds through a gas-phase mechanism where chlorobenzene vapor contacts the heated magnesium surface.

The high-temperature approach requires careful pressure control to prevent excessive vapor loss and maintain reaction stoichiometry. Typical operating pressures range from 1-3 atmospheres, with specialized reactor designs incorporating pressure relief systems for safety [3]. The reaction time depends on temperature, with higher temperatures (200-210°C) enabling completion within 2-4 hours.

Catalytic solvent-free methods employ transition metal catalysts to enable lower-temperature synthesis. Copper-based catalysts, particularly copper cyanide, facilitate the reaction at temperatures as low as 80-120°C in the absence of traditional solvents [5]. These systems often employ minimal amounts of coordinating solvents or additives to solubilize the catalyst while maintaining the essentially solvent-free nature of the process.

Microwave-assisted solvent-free synthesis represents another innovative approach to phenylmagnesium chloride preparation. Microwave irradiation provides rapid, uniform heating that can activate the magnesium surface and promote insertion reactions [20] [21]. This method typically operates at temperatures between 80-150°C with reaction times reduced to 15-60 minutes.

The solvent-free approach offers particular advantages for large-scale production. Elimination of solvent handling, purification, and recovery significantly reduces operational costs and environmental impact [19]. The concentrated product solutions obtained through solvent-free synthesis often require minimal purification and can be used directly in subsequent reactions.

In Situ Generation Strategies

In situ generation strategies for phenylmagnesium chloride offer significant advantages in terms of reaction efficiency and product utilization. These methods involve the formation of the Grignard reagent in the presence of the substrate intended for subsequent reaction, eliminating the need for separate preparation and storage steps [18] [22].

One-pot synthesis approaches combine the formation of phenylmagnesium chloride with its immediate consumption in carbon-carbon bond-forming reactions. This strategy minimizes handling of the air-sensitive Grignard reagent and often provides higher overall yields due to reduced decomposition [18]. The method typically involves sequential addition of magnesium, chlorobenzene, and the electrophilic substrate to a single reaction vessel.

The in situ generation approach has been particularly successful for cross-coupling reactions. Palladium and nickel catalysts can promote both the formation of phenylmagnesium chloride and its subsequent coupling with organic halides in a single reaction system [23] [24]. This eliminates the need for pre-formed Grignard reagents and often provides superior selectivity and yield.

Telescoped synthesis strategies involve the continuous generation and consumption of phenylmagnesium chloride in connected reaction systems. Flow chemistry platforms are particularly well-suited for this approach, enabling the controlled formation of the Grignard reagent followed by immediate reaction with downstream substrates [25]. The continuous operation minimizes residence time and reduces the risk of side reactions.

In situ generation methods often employ specialized initiator systems to control the timing and rate of Grignard reagent formation. These systems can be designed to release the initiator at specific times or in response to particular conditions, enabling precise control over the reaction sequence [18]. Common initiator systems include thermally activated compounds, photochemical initiators, and pH-sensitive release mechanisms.

The in situ approach also enables the use of less stable or more reactive Grignard reagents that would be difficult to prepare and handle separately. The immediate consumption of the organometallic species prevents decomposition and side reactions that would otherwise reduce yields [18]. This has particular advantages for scale-up operations where the stability of intermediate compounds becomes increasingly important.

Industrial-Scale Production Considerations

Industrial-scale production of phenylmagnesium chloride requires careful consideration of safety, economics, and operational efficiency. The large-scale synthesis presents unique challenges related to heat management, product handling, and process control that differ significantly from laboratory-scale preparations.

Heat removal represents one of the most critical challenges in industrial production. The highly exothermic nature of the insertion reaction (ΔH = -184 kJ/mol) requires robust cooling systems to maintain safe operating temperatures [25]. Industrial reactors typically employ jacketed vessels with circulating coolant systems capable of removing heat loads exceeding 1000 kW for large-scale operations.

Reactor design considerations include the selection of appropriate vessel materials, mixing systems, and temperature control mechanisms. Stainless steel construction is preferred for its compatibility with the reaction mixture and resistance to corrosion [25]. The reactor geometry must facilitate efficient heat transfer while providing adequate mixing to ensure uniform temperature distribution.

Safety considerations become paramount at industrial scale due to the large quantities of flammable and reactive materials involved. Phenylmagnesium chloride solutions are pyrophoric and require inert atmosphere handling throughout the production process [26]. Fire suppression systems, emergency venting, and containment procedures must be designed to handle potential incidents involving hundreds of kilograms of material.

Process control systems for industrial production typically employ advanced monitoring and automation technologies. Real-time temperature, pressure, and composition monitoring enable precise control of reaction conditions [25]. Automated addition systems ensure consistent feed rates and minimize human exposure to hazardous materials.

Economic considerations include raw material costs, energy consumption, and waste management. The price of chlorobenzene and magnesium represents a significant portion of production costs, making supplier relationships and inventory management crucial [27]. Energy costs for cooling, heating, and solvent recovery can account for 15-25% of total production expenses.

Product isolation and purification at industrial scale often employ different techniques than laboratory methods. Continuous filtration systems, large-scale distillation units, and automated packaging systems are required to handle the throughput rates necessary for commercial production [25]. The design of these systems must account for the air-sensitive nature of the product and minimize exposure to moisture and oxygen.

Environmental considerations include waste minimization, emission control, and regulatory compliance. Industrial production must comply with strict environmental regulations regarding air emissions, wastewater discharge, and solid waste disposal [27]. The development of closed-loop systems and recycling processes for solvents and by-products is essential for sustainable operations.

Recent Innovations in Synthetic Protocols

Recent innovations in phenylmagnesium chloride synthesis have focused on improving efficiency, sustainability, and safety while expanding the scope of accessible reaction conditions. These developments represent significant advances over traditional methods and offer new possibilities for both research and industrial applications.

Continuous flow synthesis has emerged as a transformative technology for Grignard reagent preparation. Flow systems offer superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control of reaction conditions [25]. The continuous operation also reduces the inventory of hazardous materials and allows for real-time process monitoring and control.

Recent developments in flow chemistry for phenylmagnesium chloride synthesis include the use of microreactor technology and advanced mixing systems. Microreactors with channel dimensions of 100-500 μm provide extremely high surface-to-volume ratios, enabling rapid heat transfer and intimate mixing of reactants [25]. These systems can achieve residence times as short as 30 seconds while maintaining high yields and selectivity.

Photochemical synthesis represents another area of recent innovation. Ultraviolet irradiation can activate the magnesium surface and promote insertion reactions under mild conditions [21]. This approach offers the potential for selective activation of specific reaction sites and could enable the preparation of complex organometallic compounds that are difficult to access through traditional methods.

Electrochemical synthesis methods have been developed to provide alternative pathways for phenylmagnesium chloride formation. These methods employ controlled electrochemical reduction of chlorobenzene in the presence of magnesium electrodes [28]. The electrochemical approach offers precise control over reaction conditions and can operate at lower temperatures than traditional methods.

The development of new catalytic systems continues to expand the possibilities for phenylmagnesium chloride synthesis. Recent work has focused on earth-abundant metal catalysts and organocatalysts that can operate under mild conditions [8]. These systems offer the potential for more sustainable and cost-effective production processes.

Hybrid synthesis methods combining multiple activation modes have shown promise for enhanced efficiency and selectivity. For example, the combination of microwave heating with mechanochemical activation can provide synergistic effects that exceed the performance of either method alone [20]. These hybrid approaches represent a growing area of research with significant potential for industrial applications.

Process intensification strategies have been developed to maximize productivity while minimizing equipment size and capital investment. These approaches often involve the integration of multiple unit operations into single, compact systems [25]. The development of intensified processes for phenylmagnesium chloride synthesis could significantly reduce the cost and environmental impact of industrial production.

Advanced analytical techniques have been incorporated into synthesis protocols to provide real-time monitoring and control. Online spectroscopic methods, including infrared and nuclear magnetic resonance spectroscopy, enable continuous monitoring of reaction progress and product quality [25]. These analytical capabilities support the development of more precise and efficient synthesis protocols.

Color/Form

GHS Hazard Statements

H225 (45.07%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

Chloro-, bromo-, or iodobenzene will react with magnesium metal in ethereal solvents to produce phenylmagnesium chloride, bromide, or iodide (Grignard reagents).

General Manufacturing Information

Grignard reagent is basically an organomagnesium halide having a formula of RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. On the event of Grignard Reaction, Grignard reagent is added to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard reagent can be used for determining the number of halogen atoms present in a halogen compound. ... Used for the chemical analysis of certain triacylglycerols. /Grignard reagent/